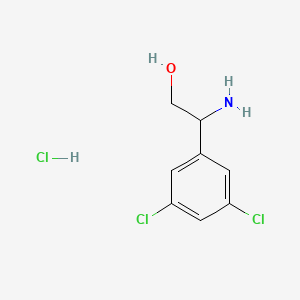

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, min. 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, min. 97%, is an organic compound with a wide range of applications in scientific research. It belongs to a class of compounds known as imidazolium-based ionic liquids, which are organic salts composed of cations and anions. This compound has been studied for its unique properties, including its low volatility, low flammability, and high thermal stability. It has been used in a variety of research applications, including electrochemistry, catalysis, and biocatalysis. In 97% will be discussed.

科学的研究の応用

Electrochemical Reduction and Nucleophilic Carbene Production

The compound has been utilized in the electrochemical reduction process to produce nucleophilic carbenes. For instance, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is reduced both electrochemically and chemically to yield a nucleophilic carbene, demonstrating compatibility and persistence in ionic liquids such as tetradecyl(trihexyl)phosphonium chloride (Gorodetsky, B., Ramnial, T., Branda, N., & Clyburne, J., 2004).

Catalysts for Cross-Coupling Reactions

The compound serves as a precursor to NHC ligands widely applied in catalysis. These NHCs have been evaluated in palladium-catalyzed cross-coupling reactions, showing superior performance in generating alpha-arylmalononitriles when paired with bulky aryl groups (Gao, C., Tao, X., Qian, Y., & Huang, J., 2003).

Structural and Thermochemical Investigation

Research indicates the structuring and thermochemical behaviors of compounds when reacted with NHC ligands, offering insights into electron donor properties and steric parameters, which are crucial for understanding the compound's reactivity and potential applications in creating new materials or catalysts (Huang, J., Schanz, H., Stevens, E., & Nolan, S., 1999).

Antibacterial Activity

The derivatives of imidazole, including those synthesized from similar compounds, show promising antibacterial and antifungal activities. Such properties highlight the potential pharmaceutical applications of these compounds, especially in creating new antibiotics or antifungal medications (Basantcev, A. V., Danilin, A. A., Vasileva, T. I., & Purygin, P. P., 2020).

Polymer Synthesis

Its application extends to the synthesis of polymers, where silver complexes derived from imidazolium salts, including those similar to 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, act as initiators for the ring-opening polymerization of l-lactides. This process is crucial for producing biodegradable polymers, indicating the compound's relevance in sustainable materials science (Samantaray, M. K., Katiyar, V., Pang, K., Nanavati, H., & Ghosh, P., 2007).

特性

IUPAC Name |

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h4-7,14,18-20H,8-13H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJSHXRDCKLAKW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)